3-Hydroxyadamantan-1-yl acrylate
Description
Historical Context and Evolution of Adamantane (B196018) Chemistry in Materials
The journey of adamantane in materials science is a fascinating narrative of scientific curiosity and technological advancement. First isolated from petroleum in 1933, adamantane's diamondoid structure, a cage-like arrangement of carbon atoms, immediately suggested its potential for creating materials with unusual properties. wikipedia.orgyoutube.com Early research focused on its synthesis, which was initially a complex and low-yield process. wikipedia.orgyoutube.com A significant breakthrough came in 1957 with a more efficient synthesis method, making adamantane more accessible for research and stimulating broader investigations into its derivatives. nih.gov
The initial applications of adamantane derivatives were in the pharmaceutical field. wikipedia.orgnih.gov However, its inherent thermal stability and rigid structure soon attracted the attention of polymer chemists. acs.org The introduction of adamantane moieties into polymer backbones or as pendant groups was found to dramatically improve the material's properties. acs.org This led to the development of a wide range of adamantane-containing polymers, including polyamides, polyimides, and polyesters, with enhanced performance characteristics.
A pivotal moment in the evolution of adamantane chemistry in materials was its adoption in the semiconductor industry for photoresist technology. researchgate.net As the demand for smaller and more powerful microchips grew, the need for high-resolution lithographic materials became critical. Adamantane-based polymers, with their high etch resistance, proved to be ideal candidates for 193 nm photoresists, playing a crucial role in the advancement of microelectronics. researchgate.netresearchgate.net This application spurred further research into the functionalization of adamantane to fine-tune the properties of photoresist materials for even more advanced lithographic techniques, such as extreme ultraviolet (EUV) lithography. researchgate.netpatsnap.com
Fundamental Principles of Acrylate (B77674) Polymerization
Acrylate polymerization is a cornerstone of polymer chemistry, responsible for producing a vast array of materials with diverse properties and applications, from adhesives and coatings to transparent plastics. youtube.com The process fundamentally involves the linking of acrylate monomers, which are characterized by a vinyl group (a carbon-carbon double bond) attached to a carbonyl group, to form long polymer chains. youtube.com
The most common method for polymerizing acrylates is free-radical polymerization. researchgate.net This chain-growth process can be broken down into three key stages:
Initiation: The process begins with the generation of free radicals from an initiator molecule, often a peroxide or an azo compound, through the application of heat or light. researchgate.net These highly reactive radicals then attack the carbon-carbon double bond of an acrylate monomer, initiating the polymer chain.
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. acs.org The rate of propagation is a critical factor influencing the final molecular weight of the polymer. cdnsciencepub.com
Termination: The growth of the polymer chain is halted through various termination reactions, such as the combination of two growing chains or disproportionation. acs.org
A key feature of acrylate polymerization is the potential for side reactions, such as chain transfer and backbiting, which can lead to the formation of branched polymers and affect the final properties of the material. monash.edu The reaction conditions, including temperature and monomer concentration, play a significant role in controlling the polymerization kinetics and the architecture of the resulting polymer. zendy.iowpmucdn.com
The structure of the acrylate monomer itself, particularly the nature of the ester group, also has a profound impact on the polymerization process and the properties of the final polymer. researchgate.net Bulky ester groups, for instance, can influence the tacticity (the stereochemical arrangement of the monomer units) of the polymer chain, which in turn affects its physical properties.
Rationale for Investigating 3-Hydroxyadamantan-1-yl acrylate as a Functional Monomer
The investigation into this compound as a functional monomer is driven by the strategic combination of the unique properties of the adamantane cage and the versatility of the acrylate group. The rigid and bulky adamantane moiety is known to enhance the thermal stability, etch resistance, and glass transition temperature of polymers. acs.orgresearchgate.net The acrylate group, on the other hand, provides a readily polymerizable functionality, allowing for the incorporation of the adamantane unit into a wide range of polymer architectures.
Furthermore, the hydroxyl group at the 3-position of the adamantane core introduces a key functionality. This hydroxyl group can serve multiple purposes:
Improved Solubility and Adhesion: The polar hydroxyl group can enhance the solubility of the monomer and the resulting polymer in specific solvents and improve adhesion to substrates, which is particularly important in applications like photoresists and coatings. patsnap.com
Site for Further Functionalization: The hydroxyl group provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.
Cross-linking: The hydroxyl group can participate in cross-linking reactions, leading to the formation of robust polymer networks with enhanced mechanical and thermal properties.
The combination of these features makes this compound a highly promising monomer for the development of advanced materials, particularly for applications in microlithography, where high etch resistance and tunable solubility are critical. rsc.orggoogle.com The ability to precisely control the polymer's properties through the incorporation of this functional monomer opens up new possibilities for designing next-generation materials for the semiconductor industry and beyond.
Overview of Research Scope and Objectives
The primary objective of research into this compound is to thoroughly understand its synthesis, properties, and polymerization behavior to unlock its full potential as a functional monomer. The scope of this research typically encompasses the following key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for the preparation of high-purity this compound. This includes detailed characterization of the monomer using various analytical techniques to confirm its structure and purity.
Polymerization Studies: Investigating the polymerization of this compound, both as a homopolymer and in copolymerizations with other monomers. This involves studying the polymerization kinetics, determining the reactivity ratios in copolymerizations, and characterizing the resulting polymers in terms of their molecular weight, molecular weight distribution, and microstructure.
Property Evaluation: A comprehensive evaluation of the thermal, mechanical, and optical properties of polymers containing this compound. A key focus is on quantifying the enhancement in properties such as glass transition temperature, thermal stability, and, crucially, dry etch resistance, which is a critical parameter for photoresist applications. eipbn.orgmicrochemicals.com
Application-Oriented Research: Exploring the practical applications of these adamantane-containing polymers, with a primary focus on their use as photoresist materials for advanced lithography. This involves formulating photoresists based on these polymers and evaluating their lithographic performance in terms of resolution, sensitivity, and line-edge roughness.
By systematically addressing these objectives, researchers aim to establish a clear structure-property relationship for polymers derived from this compound, paving the way for the rational design of new high-performance materials for the ever-evolving demands of the technology sector.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-1-adamantyl acrylate | sigmaaldrich.com |
| CAS Number | 216581-76-9 | sigmaaldrich.com |
| Molecular Weight | 222.28 g/mol | sigmaaldrich.com |
| Molecular Formula | C13H18O3 | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | White to almost white powder or crystal | sigmaaldrich.com |
| Purity | 98% | sigmaaldrich.com |
| InChI Key | DKDKCSYKDZNMMA-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxy-1-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKCSYKDZNMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944261 | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216581-76-9 | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216581-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acryloyloxy-3-hydroxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Hydroxyadamantan 1 Yl Acrylate
Chemical Synthesis Pathways for Monomer Derivatization
The principal chemical pathways for the synthesis of 3-Hydroxyadamantan-1-yl acrylate (B77674) involve the formation of an ester linkage between the adamantane (B196018) core and the acrylate moiety. These methods can be broadly categorized into direct esterification and transesterification processes.
Esterification Reactions of Hydroxyadamantane Precursors
Esterification reactions are a direct and common method for the synthesis of 3-Hydroxyadamantan-1-yl acrylate. These reactions typically start from 1,3-adamantanediol (B44800), a readily available precursor. The selective acylation of one of the two hydroxyl groups is a key challenge in this synthesis.
Direct esterification involves the reaction of a hydroxyadamantane precursor, such as 1,3-adamantanediol, with acrylic acid. This reaction is typically carried out in the presence of an acid catalyst to facilitate the removal of a water molecule and drive the reaction towards the formation of the ester. The control of reaction conditions is crucial to favor the formation of the monoacrylate over the diacrylate byproduct.
A closely related synthesis, that of 3,5-dihydroxy-1-adamantyl methacrylate (B99206) from 1,3,5-adamantanetriol, provides insight into the conditions that could be adapted for the synthesis of this compound google.com. In this process, 1,3,5-adamantanetriol is reacted with methacrylic acid in the presence of an acid catalyst and a polymerization inhibitor in a suitable solvent google.com. The use of a Dean-Stark apparatus to remove water azeotropically can be employed to shift the equilibrium towards the product.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Conditions | Product |
| 1,3,5-Adamantanetriol | Methacrylic Acid | Concentrated Sulfuric Acid | Toluene | Stirring, Air bubbling, Water removal | 3,5-dihydroxy-1-adamantyl methacrylate |
This table is based on the synthesis of a closely related compound and illustrates a typical direct esterification approach.
Transesterification offers an alternative route to direct esterification. In this process, a hydroxyadamantane precursor is reacted with an acrylic acid ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. This reaction involves the exchange of the alcohol group of the ester with the hydroxyl group of the adamantane precursor. The equilibrium is typically driven forward by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation.
While specific examples for the transesterification of 1,3-adamantanediol to yield this compound are not detailed in the available research, the general principle is applicable. Catalysts for transesterification can be acidic, basic, or organometallic compounds. For the synthesis of other acrylate esters, various catalytic systems have been explored, which could potentially be adapted for this specific transformation.
Catalyst Systems for Optimized Monomer Yield and Selectivity
The choice of catalyst is a critical factor in the synthesis of this compound, as it influences both the reaction rate and the selectivity towards the desired mono-esterified product.
Acid catalysts are commonly employed in direct esterification reactions. Strong mineral acids, such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid, are effective in protonating the carbonyl oxygen of acrylic acid, thereby activating it for nucleophilic attack by the hydroxyl group of the adamantane precursor.
In the synthesis of 3,5-dihydroxy-1-adamantyl methacrylate, concentrated sulfuric acid was used as the catalyst google.com. The amount of catalyst is a crucial parameter to control, as excessive acidity can lead to side reactions, including dehydration of the adamantanol and polymerization of the acrylate monomer.
| Catalyst | Reactant 1 | Reactant 2 | Molar Ratio (Catalyst:Reactant 1) |
| Concentrated H₂SO₄ | 1,3,5-Adamantanetriol | Methacrylic Acid | 0.026 : 1 |
This table is based on the synthesis of a closely related compound and provides an example of an acid catalyst system.
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical catalysis. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions under mild conditions. The high selectivity of enzymes can be advantageous in achieving mono-acylation of diols like 1,3-adamantanediol, thus minimizing the formation of the diacrylate byproduct.
The enzymatic synthesis of polyol acrylates has been demonstrated, where a lipase (B570770) facilitates the reaction between a polyol and an acrylic acid derivative. While specific studies on the lipase-catalyzed synthesis of this compound are not prominently featured in the reviewed literature, the general methodology holds promise. The reaction is typically carried out in an organic solvent to solubilize the reactants, and the choice of lipase can influence the regioselectivity of the acylation. Research on the lipase-catalyzed selective monoacylation of other 1,n-diols has shown high efficiency and selectivity, suggesting the potential for applying this method to 1,3-adamantanediol researchgate.net.
Novel Synthetic Strategies and Process Intensification
To enhance the efficiency, safety, and sustainability of this compound synthesis, novel strategies and process intensification techniques are being explored. While specific applications to this particular monomer are not extensively documented, general advancements in esterification processes offer promising avenues.
Continuous Flow Synthesis: The use of continuous flow reactors for the synthesis of (meth)acrylate monomers has demonstrated significant advantages, including excellent conversions within short reaction times (0.5 to 5 minutes) and minimized side-product formation. This methodology allows for an on-demand production of monomers in a fast, reliable, and energy-efficient manner.
Enzymatic Synthesis: Biocatalysis, employing enzymes such as lipases, presents a green alternative for esterification reactions. Enzymatic acylation can be highly regioselective, which is particularly advantageous when working with polyhydroxylated precursors like adamantane diols and triols. This method avoids the use of harsh reagents and can lead to high purity products under mild reaction conditions.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Conventional Batch Synthesis | Established procedures, good yields reported for analogues. | Use of potentially hazardous reagents, potential for side reactions. |
| Continuous Flow Synthesis | High throughput, improved safety, energy efficient, minimal side products. | Requires specialized equipment, optimization of flow parameters needed. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a factor, reaction times may be longer. |
Isolation and Purification Techniques for Monomer Preparation
The purity of this compound is paramount for its use in applications such as photoresists. Therefore, robust isolation and purification techniques are essential. Common methods employed for the purification of adamantyl acrylate compounds include distillation, concentration, filtration, crystallization, recrystallization, and column chromatography. google.com
Chromatographic Separations for High Purity Monomer
Column chromatography is a widely used technique for the purification of organic compounds. For adamantane derivatives, both normal-phase and reversed-phase high-performance liquid chromatography (RP-HPLC) can be effective. researchgate.net The retention behavior of adamantane derivatives is influenced by the number and nature of functional groups. An increase in the number of functional groups, such as hydroxyl groups, generally leads to a decrease in retention time in reversed-phase systems. researchgate.net
For the purification of this compound, a silica (B1680970) gel column would be a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) to achieve the desired separation from non-polar impurities and unreacted starting materials.
Table 3: General Parameters for Chromatographic Purification of Adamantane Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Polarity |
| Reversed-Phase HPLC | C18-modified silica | Methanol/Water or Acetonitrile (B52724)/Water | Hydrophobicity |
Crystallization and Recrystallization Methods
Crystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For adamantane-based esters, a mixture of solvents is often employed to achieve the desired solubility characteristics. After the reaction, the crude product can be precipitated, filtered, and then recrystallized from a suitable solvent system. For instance, a crude mixture can be re-precipitated from a chloroform/n-hexane system to yield a purified product. google.com
Distillation and Sublimation Techniques
Distillation can be used to purify adamantyl acrylate compounds, particularly to remove volatile impurities or unreacted starting materials. google.com However, given the relatively high molecular weight and potential for thermal degradation of the acrylate monomer, this technique must be performed under reduced pressure (vacuum distillation).
Sublimation is another purification method applicable to adamantane derivatives due to their cage-like structure, which often allows them to transition directly from the solid to the gas phase at elevated temperatures and reduced pressures. researchgate.netchemrxiv.orgrsc.orgdesy.dersc.org This technique can be highly effective in removing non-volatile impurities. Thermodynamic studies on the sublimation of various adamantane derivatives have been conducted, providing a basis for predicting the conditions required for purification. researchgate.netrsc.org
Spectroscopic and Structural Characterization of 3 Hydroxyadamantan 1 Yl Acrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Hydroxyadamantan-1-yl acrylate (B77674), the ¹H NMR spectrum is expected to show distinct signals for the acrylate group protons and the protons of the adamantane (B196018) cage.
The three vinyl protons of the acrylate group (–CH=CH₂) would appear as a characteristic set of signals in the downfield region of the spectrum, typically between 5.8 and 6.5 ppm, due to the deshielding effect of the carbonyl group and the double bond. These protons would exhibit complex splitting patterns due to geminal (²J) and cis/trans (³J) couplings. Specifically, one would expect a doublet of doublets for each of the three protons.
The protons on the adamantane cage would appear in the upfield region, generally between 1.5 and 2.5 ppm. Due to the high symmetry of the adamantane structure, several of its protons are chemically equivalent, leading to fewer signals than the total number of protons. The presence of the hydroxyl and acrylate substituents at the 1 and 3 positions breaks some of this symmetry. The protons on the carbons adjacent to the oxygen atoms (C-O) would be shifted further downfield compared to the other adamantane protons. A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated, with its chemical shift being dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Hydroxyadamantan-1-yl Acrylate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Acrylate CH (trans to C=O) | ~6.4 | dd | J = ~17, ~1.5 |
| Acrylate CH (cis to C=O) | ~6.1 | dd | J = ~10, ~1.5 |
| Acrylate CH₂ | ~5.8 | dd | J = ~17, ~10 |
| Adamantane CH (adjacent to O-Acrylate) | ~2.2-2.4 | m | |
| Adamantane CH (adjacent to OH) | ~2.0-2.2 | m | |
| Adamantane CH₂ | ~1.6-1.9 | m | |
| Adamantane CH | ~1.5-1.7 | m | |
| Hydroxyl OH | Variable | br s |
Note: These are predicted values based on typical ranges for acrylate and adamantane moieties. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct peaks for the acrylate carbons and the adamantane carbons.
The carbonyl carbon (C=O) of the acrylate group would be the most downfield signal, typically appearing in the range of 165-175 ppm. The two vinyl carbons (–CH=CH₂) would resonate between 125 and 135 ppm.
The carbons of the adamantane cage would appear in the upfield region. The bridgehead carbons bonded to the oxygen atoms (C-1 and C-3) would be the most downfield of the cage carbons, expected around 65-85 ppm. The other bridgehead and methylene (B1212753) carbons of the adamantane skeleton would resonate at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | ~166 |
| Acrylate =CH₂ | ~130 |
| Acrylate =CH | ~128 |
| Adamantane C-1 (C-O-Acrylate) | ~80 |
| Adamantane C-3 (C-OH) | ~68 |
| Adamantane Bridgehead CH | ~30-45 |
| Adamantane Methylene CH₂ | ~30-45 |
Note: These are predicted values based on data for similar structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₈O₃), the expected monoisotopic mass is approximately 222.1256 g/mol . chemspider.com An HRMS measurement would confirm this exact mass, thereby verifying the elemental composition of the synthesized molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like acrylates.
In a GC-MS analysis of this compound, the compound would first be separated from any impurities on the GC column. The mass spectrometer would then ionize the eluted compound, typically using electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, although it may be weak or absent for some molecules. More importantly, the spectrum would display a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include:
Loss of the acrylate group to give an ion corresponding to the 3-hydroxyadamantyl cation.
Loss of water from the hydroxyl group.
Cleavage within the acrylate moiety.
Fragmentation of the adamantane cage itself.
By analyzing this fragmentation pattern, the structure of the molecule can be confirmed.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
|---|---|
| 222 | [M]⁺ (Molecular Ion) |
| 204 | [M - H₂O]⁺ |
| 167 | [M - C₃H₃O]⁺ (Loss of acryloyl group) |
| 151 | [C₁₀H₁₅O]⁺ (3-Hydroxyadamantyl cation) |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |
| 71 | [C₃H₃O]⁺ (Acryloyl cation) |
| 55 | [C₃H₃]⁺ |
Note: These are predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is exceptionally suited for the identification and confirmation of the molecular weight of compounds like this compound.
In a typical LC-MS analysis, the compound is first separated from any impurities on a reversed-phase column. Following separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, where it would be expected to form a protonated molecular ion [M+H]⁺ in positive ion mode. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 222.28 g/mol ), the primary ion observed would be at an m/z of approximately 223.29. cymitquimica.comsigmaaldrich.comsigmaaldrich.com
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion (m/z 223.29) is isolated and fragmented to produce a characteristic pattern of daughter ions, which aids in confirming the structure of the molecule. This method is also invaluable for identifying and characterizing impurities and degradation products, even at trace levels. nih.govnih.gov
Table 1: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Value/Type |
| Chromatography System | Agilent 1260 HPLC or equivalent e3s-conferences.org |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Gradient elution, starting with a higher percentage of A and increasing B nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C e3s-conferences.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) nih.gov |
| Expected Ion | [M+H]⁺ at m/z ≈ 223.29 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying the specific functional groups present in a molecule, thereby confirming its chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the spectrum would be dominated by characteristic absorptions from the hydroxyl, ester, and adamantane cage moieties.
The ester group gives rise to several strong, characteristic bands. Following the "Rule of Three" for esters, prominent peaks are expected for the C=O stretch, the C-C-O asymmetric stretch, and the O-C-C symmetric stretch. spectroscopyonline.com The acrylate group also presents a distinctive C=C stretching vibration. researchgate.net The hydroxyl (-OH) group is typically observed as a broad absorption band due to hydrogen bonding. spectroscopyonline.com The adamantane structure contributes a series of peaks in the fingerprint region corresponding to its C-H and C-C vibrations. rsc.org
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2920 and ~2850 | C-H stretch | Adamantane CH₂ |
| ~1725 | C=O stretch | Acrylate Ester |
| ~1635 | C=C stretch | Acrylate Vinyl Group |
| ~1450 | C-H bend | Adamantane CH₂ |
| ~1160 | C-O stretch | Ester Linkage |
| ~810 | =C-H bend | Acrylate Vinyl Group researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for observing the C=C bond of the acrylate group and the hydrocarbon skeleton of the adamantane cage. horiba.com
In the Raman spectrum of this compound, the C=C stretching vibration of the acrylate moiety would appear as a strong, sharp band. horiba.com The C=O stretch of the ester is also Raman active. The symmetric C-H stretching and bending vibrations of the adamantane cage would also be clearly visible. Unlike in FTIR, the O-H stretching vibration is typically a weak signal in Raman spectra. The combination of FTIR and Raman provides a comprehensive vibrational analysis of the molecule. semanticscholar.org
Table 3: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2920 and ~2850 | C-H stretch | Adamantane CH₂ |
| ~1725 | C=O stretch | Acrylate Ester |
| ~1640 | C=C stretch | Acrylate Vinyl Group |
| ~1450 | C-H bend | Adamantane CH₂ |
| ~750 | C-C stretch | Adamantane Cage Breathing |
Chromatographic Purity Assessment and Quantification
Chromatographic methods are the cornerstone for determining the purity of chemical compounds and quantifying any impurities present. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a robust and reliable technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. e3s-conferences.orge3s-conferences.org The compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase, commonly a mixture of water and a polar organic solvent such as acetonitrile or methanol (B129727). e3s-conferences.orgresearchgate.net
Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the acrylate chromophore absorbs, typically around 210 nm. e3s-conferences.org The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve good separation of the main compound from synthesis-related impurities or degradation products. e3s-conferences.orgresearchgate.net
Table 4: Typical HPLC Parameters for Purity Assessment
| Parameter | Value/Type |
| System | Agilent 1260 or equivalent e3s-conferences.org |
| Column | ZORBAX SB-AQ or similar C18 column (e.g., 250 mm × 4.6 mm, 5 µm) e3s-conferences.org |
| Mobile Phase | Acetonitrile and Water e3s-conferences.org |
| Elution | Gradient or Isocratic e3s-conferences.org |
| Flow Rate | 1.0 mL/min e3s-conferences.org |
| Column Temperature | 40 °C e3s-conferences.org |
| Detector | Diode Array Detector (DAD) at 210 nm e3s-conferences.org |
| Injection Volume | 10 - 20 µL e3s-conferences.org |
Ultra-Performance Liquid Chromatography (UPLC) for Trace Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in dramatically improved resolution, sensitivity, and speed of analysis. lcms.cz These features make UPLC the ideal technique for trace impurity profiling, where the goal is to detect and quantify very low levels of impurities that might be missed by HPLC. nih.gov
For this compound, a UPLC method would allow for a more detailed impurity profile, enabling the separation of closely related substances, isomers, or trace contaminants from starting materials or side reactions. The increased peak height and narrower peak widths inherent to UPLC lead to lower limits of detection (LOD) and quantification (LOQ), which is critical for controlling the quality of the final compound. nih.govlcms.cz Coupling UPLC with mass spectrometry (UPLC-MS) provides the ultimate analytical power for both quantifying and identifying unknown trace impurities.
Single Crystal X-ray Diffraction for Solid-State Structural Analysis
As of the latest available data, detailed single-crystal X-ray diffraction analysis for this compound is not present in the primary crystallographic databases. Extensive searches of publicly accessible resources, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific crystal structure reports or associated crystallographic data for this compound.
While single-crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement, molecular geometry, and intermolecular interactions in a crystalline solid, such a study for this compound has not been published or made publicly available. nih.govsigmaaldrich.com This analytical technique provides crucial data, including:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Space Group: The symmetry elements of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances and angles between atoms, defining the molecular conformation.
In the absence of experimental crystallographic data for this compound, a detailed discussion of its solid-state structure, including data tables of crystallographic parameters, cannot be provided. The synthesis and structural analysis of various other adamantane derivatives have been reported, often revealing complex hydrogen-bonding networks and specific molecular packing arrangements. rsc.orgnih.govrsc.org However, these findings are specific to the studied molecules and cannot be extrapolated to accurately describe the solid-state structure of this compound.
Further research involving the growth of suitable single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise solid-state architecture.
Polymerization Kinetics and Mechanistic Studies of 3 Hydroxyadamantan 1 Yl Acrylate
Homopolymerization Investigations
The study of the homopolymerization of 3-Hydroxyadamantan-1-yl acrylate (B77674) provides fundamental insights into its reactivity and the properties of the resulting polymer, poly(3-Hydroxyadamantan-1-yl acrylate). The bulky, rigid adamantyl group, combined with the reactive acrylate functionality and the polar hydroxyl group, presents a unique combination of steric and electronic effects that influence the polymerization process.
Free Radical Polymerization Kinetics
Conventional free radical polymerization (FRP) of this compound, typically initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a robust method for synthesizing high molecular weight polymers. The polymerization kinetics are influenced by several factors, including initiator concentration, temperature, and solvent.
The rate of polymerization (R_p) generally follows the classical rate law for free radical polymerization:
R_p = k_p [M] [P•] = k_p [M] (f k_d [I] / k_t)^1/2
where k_p, k_d, and k_t are the rate coefficients for propagation, initiator dissociation, and termination, respectively; [M], [P•], and [I] are the concentrations of the monomer, propagating radicals, and initiator, respectively; and f is the initiator efficiency.
Table 1: Representative Kinetic Data for Free Radical Polymerization of this compound
| Initiator | [I] (mol/L) | Temperature (°C) | Monomer Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| AIBN | 0.01 | 60 | 85 | 55,000 | 2.1 |
| AIBN | 0.02 | 60 | 92 | 42,000 | 2.3 |
| Benzoyl Peroxide | 0.01 | 70 | 88 | 62,000 | 2.0 |
Note: The data in this table is representative and intended to illustrate typical trends in free radical polymerization. M_n represents the number-average molecular weight, and Đ represents the dispersity.
Controlled/Living Radical Polymerization (CLRP) of this compound
To achieve better control over the polymer architecture, including molecular weight, dispersity, and end-group functionality, controlled/living radical polymerization (CLRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions.
Atom transfer radical polymerization (ATRP) is a versatile CLRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. For this compound, a typical ATRP system would involve an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
The bulky adamantyl group can influence the equilibrium between the active and dormant species. The steric hindrance may affect the rate of activation and deactivation, requiring careful optimization of the catalyst system and reaction conditions to maintain control over the polymerization. The presence of the hydroxyl group may also necessitate the use of protecting group strategies or ligands that are tolerant to protic functional groups to prevent side reactions with the catalyst complex.
Table 2: Typical Conditions for ATRP of this compound
| Initiator | Catalyst/Ligand | [M]:[I]:[Cat]:[Lig] | Solvent | Temp (°C) | M_n,theo ( g/mol ) | M_n,exp ( g/mol ) | Đ |
| EBiB | CuBr/PMDETA | 100:1:1:2 | Anisole | 70 | 22,200 | 20,500 | 1.15 |
| MBrP | CuBr/bpy | 50:1:1:2 | Toluene | 90 | 11,100 | 10,200 | 1.20 |
Note: EBiB = Ethyl α-bromoisobutyrate, MBrP = Methyl 2-bromopropionate, bpy = 2,2'-bipyridine. The data is illustrative of typical ATRP results.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For acrylates like this compound, dithiobenzoates or trithiocarbonates are effective CTAs.
The polymerization proceeds via a series of addition-fragmentation equilibria, allowing for the synthesis of polymers with low dispersity and controlled molecular weight. The bulky adamantyl group is not expected to significantly interfere with the RAFT mechanism, making it a suitable technique for the controlled polymerization of this monomer.
Nitroxide-mediated polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. While NMP is highly effective for styrenic monomers, its application to acrylates can be more challenging due to the higher propagation rate of acrylates and the formation of a relatively strong bond between the propagating radical and the nitroxide.
For the NMP of this compound, second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), would likely be required to achieve good control. These nitroxides exhibit a lower C-ON bond dissociation energy, facilitating the reversible deactivation of the more reactive acrylate propagating radicals.
Copolymerization Behavior with Complementary Monomers
Copolymerization of this compound (M1) with other vinyl monomers (M2) is a key strategy for tailoring the properties of the final material. The bulky adamantyl group and the hydroxyl functionality can impart unique characteristics such as high glass transition temperature (T_g), improved thermal stability, and altered solubility to the resulting copolymers.
The copolymerization behavior is described by the reactivity ratios, r1 and r2, which represent the relative reactivity of a propagating radical ending in a given monomer unit towards the same and the other monomer.
If r1 > 1, the propagating radical M1• prefers to add to M1.
If r1 < 1, the propagating radical M1• prefers to add to M2.
If r1 * r2 = 1, an ideal copolymerization occurs, and the monomer units are randomly incorporated.
If r1 and r2 are both less than 1, an alternating copolymer is likely to form.
Given the steric hindrance of the adamantyl group, it is anticipated that the reactivity ratio for this compound (r1) would be relatively low in copolymerizations with less hindered comonomers like methyl acrylate or styrene (B11656).
Table 3: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1)
| Comonomer (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Copolymer Type |
| Methyl Methacrylate (B99206) | 0.4 | 2.0 | Random/Statistical |
| Butyl Acrylate | 0.6 | 1.5 | Random/Statistical |
| Styrene | 0.2 | 0.8 | Tendency towards alternation |
Note: This data is hypothetical and based on general trends observed for the copolymerization of sterically hindered acrylates.
The incorporation of this compound into polymer chains can significantly enhance the thermal properties of the resulting copolymers, making them suitable for applications requiring high-temperature resistance. The hydroxyl group also provides a site for post-polymerization modification, further expanding the potential applications of these materials.
Determination of Monomer Reactivity Ratios
Monomer reactivity ratios are essential parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same or a different monomer. These ratios, typically denoted as r1 and r2, are determined experimentally and provide valuable information about the copolymerization behavior. For instance, in the copolymerization of N-cyclohexylacrylamide (NCA) and methyl methacrylate (MMA), the reactivity ratios were determined using methods like Fineman-Ross (F-R), inverted F-R, Yezrielev-Brokhina-Roskin (Y-B-R), and Kelen-Tudos (K-T). researchgate.net The values of r1 and r2 indicate whether the monomers tend to alternate, form blocks, or add randomly. For example, if r1 and r2 are both close to zero, an alternating copolymer is likely to form. researchgate.net
Table 1: Methods for Determining Monomer Reactivity Ratios
| Method | Description |
| Fineman-Ross (F-R) | A linearization method based on the copolymer composition equation. |
| Inverted Fineman-Ross | A variation of the F-R method that can provide more accurate results in certain cases. |
| Kelen-Tudos (K-T) | A graphical method that is less sensitive to experimental error than the F-R method. |
| Extended Kelen-Tudos | An improved version of the K-T method. |
| Yezrielev-Brokhina-Roskin (Y-B-R) | Another linearization method for determining reactivity ratios. |
Microstructure and Sequence Distribution Analysis in Copolymers
The microstructure of a copolymer, which refers to the arrangement of the different monomer units along the polymer chain, is directly influenced by the monomer reactivity ratios. Statistical calculations based on these ratios can predict the distribution of monomer sequences. researchgate.net For example, the microstructure of copolymers of 2-benzylthio-1,3,4-thiadiazole-5-yl methacrylate (BTA) with methylstyrene (MSt) and methyl acrylate (MA) was found to be consistent with the determined reactivity ratios, indicating an alternating structure for BTA-co-MSt and a more block-like structure for BTA-co-MA. researchgate.net
Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) are instrumental in analyzing the microstructure of copolymers. researchgate.netmdpi.com These methods can identify the presence of specific monomer units and provide information about their connectivity.
Ternary and Multicomponent Copolymerization Systems
In ternary copolymerization, three different monomers are polymerized together. This adds another layer of complexity to the kinetics and microstructure of the resulting polymer. Often, two primary monomers determine the fundamental properties of the polymer, while a third monomer is added in smaller amounts to introduce specific functionalities. mdpi.com
An example of a ternary system is the emulsion polymerization of butyl acrylate, methyl methacrylate, and acrylic acid. mdpi.com The properties of the resulting terpolymer are influenced by the ratios of these three monomers. Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight distribution of these complex copolymers. mdpi.com The polydispersity index (PDI) derived from GPC provides insight into the breadth of the molecular weight distribution, with a value closer to 1 indicating a narrower distribution. mdpi.com
Influence of Polymerization Conditions on Molecular Weight and Dispersity
The molecular weight and dispersity (a measure of the distribution of molecular weights) of polymers derived from this compound are significantly affected by the polymerization conditions. Careful control of these parameters is essential for tailoring the polymer's properties for specific applications.
Initiator Type and Concentration Effects
The choice of initiator and its concentration plays a pivotal role in free-radical polymerization. Initiators are molecules that generate free radicals to start the polymerization process. iu.edu The concentration of the initiator directly impacts the rate of polymerization and the final molecular weight of the polymer. nih.govnih.gov
Generally, a higher initiator concentration leads to a faster polymerization rate but results in a lower average molecular weight. nih.gov This is because a higher concentration of initiator generates more polymer chains simultaneously, leading to shorter chain lengths. The ratio of initiator to monomer is a critical parameter that can be adjusted to control the molecular weight. nih.gov For instance, in the synthesis of thermosensitive microparticles, varying the molar ratio of monomer to a potassium persulfate (KPS) initiator influenced the properties of the resulting polymer. nih.gov
The type of initiator is also crucial. For example, in the anionic polymerization of 1-adamantyl acrylate (a related monomer), different initiating systems like sec-butyllithium/diphenylethylene/lithium chloride and diphenylmethylpotassium/diethylzinc were investigated to achieve a controlled polymerization. researchgate.net
Table 2: Effect of Initiator Concentration on Polymerization
| Initiator Concentration | Polymerization Rate | Molecular Weight |
| Low | Slower | Higher |
| High | Faster | Lower |
Solvent Polarity and Reaction Medium Optimization
The solvent used in a polymerization reaction can have a significant impact on the process, a phenomenon known as the solvent effect. The polarity and proticity of the solvent can influence the rate of propagation and may lead to differences in the molar masses of polymers formed in solution versus those grafted from a surface. rsc.org
In emulsion polymerization, where the reaction occurs in an aqueous medium with the help of an emulsifier, the choice of co-solvent can be critical, especially for hydrophobic monomers. researchgate.net For instance, the addition of ethanol (B145695) to an aqueous emulsion polymerization of lauryl methacrylate, a highly hydrophobic monomer, increased its solubility and enabled the successful formation of copolymer particles. researchgate.net The solvent can also affect the size of the micelles formed, which in turn influences the polymerization kinetics. researchgate.net
Temperature, Pressure, and Reaction Time Dependencies
Temperature is a critical parameter in polymerization. It affects the rate of initiator decomposition and the rate of propagation of the polymer chains. Generally, increasing the reaction temperature increases the rate of polymerization. lsu.edunih.gov However, excessively high temperatures can lead to side reactions and a decrease in the mechanical properties of the resulting polymer due to the presence of residual monomer and initiator. nih.gov In frontal polymerization of acrylates, both the front velocity and temperature were observed to increase with increasing acrylate functionality. lsu.edu
The heat of polymerization, which is the heat released during the reaction, is also an important consideration. nist.gov It is influenced by the structure of the monomer, with steric hindrance often leading to a lower heat of polymerization. nist.gov
Reaction time also plays a crucial role. The conversion of monomer to polymer increases with reaction time. researchgate.net Real-time monitoring techniques like FTIR can be used to follow the kinetics of the polymerization and determine the time required to achieve a desired conversion. researchgate.net
The effect of pressure on the polymerization of acrylates is less commonly studied but can be a factor, particularly in certain industrial processes.
Molecular Architecture and Topology Control in Polymers Derived from 3 Hydroxyadamantan 1 Yl Acrylate
Synthesis of Linear and Hyperbranched Polymer Structures
The synthesis of both linear and hyperbranched polymers from 3-hydroxyadamantan-1-yl acrylate (B77674) leverages different polymerization strategies to achieve the desired topology.
Linear polymers of poly(3-hydroxyadamantan-1-yl acrylate) can be synthesized through conventional free-radical polymerization. However, for precise control over molecular weight and dispersity, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred. nih.govcmu.edu These methods allow for the synthesis of well-defined linear polymers by minimizing termination and chain transfer reactions. The bulky adamantyl group can sterically hinder backbiting reactions, which are common side reactions in acrylate polymerization, potentially leading to a more controlled polymerization process.
Hyperbranched polymers, characterized by their highly branched, tree-like structure and a high density of functional groups, can be synthesized from this compound through self-condensing vinyl polymerization (SCVP). researchgate.netnottingham.ac.uk In this approach, an "inimer" (a molecule that acts as both an initiator and a monomer) is used. The inherent hydroxyl group on the adamantane (B196018) moiety of this compound can be chemically modified to create an initiating site, transforming the monomer itself into an AB2-type inimer, where 'A' is the polymerizable acrylate group and 'B' is the initiating site. Polymerization of this inimer leads to the formation of a hyperbranched structure. Alternatively, copolymerization of this compound with a small amount of a divinyl cross-linking agent under controlled conditions can also lead to hyperbranched architectures. researchgate.netmdpi.comnih.gov
| Polymer Architecture | Synthesis Method | Key Features |
| Linear | Controlled Radical Polymerization (ATRP, RAFT) | Well-defined molecular weight and low dispersity. |
| Hyperbranched | Self-Condensing Vinyl Polymerization (SCVP) | High degree of branching, numerous terminal functional groups. |
Controlled Synthesis of Block Copolymers
The synthesis of block copolymers incorporating this compound allows for the combination of its unique properties, such as high glass transition temperature (Tg) and rigidity, with the properties of other polymers. CRP techniques are instrumental in achieving well-defined block copolymer structures.
Di-block and Tri-block Copolymer Formation
Di-block copolymers containing a poly(this compound) (P(HAdA)) block can be synthesized by sequential monomer addition using CRP methods. nih.govuni-freiburg.de For instance, a macroinitiator of another polymer, such as polystyrene or poly(methyl methacrylate), can be used to initiate the polymerization of this compound. mdpi.comnih.gov Conversely, a P(HAdA) macroinitiator can be synthesized first and then used to polymerize a second monomer. The bulky nature of the adamantyl group in P(HAdA) can influence the self-assembly of these di-block copolymers in solution and in the solid state. rsc.orgrsc.org
Tri-block copolymers can be synthesized in a similar sequential manner. For an ABA-type triblock, a difunctional initiator is used to first polymerize the 'B' block, followed by the simultaneous growth of the 'A' blocks from both ends. rsc.org For example, a central block of a soft polymer like poly(n-butyl acrylate) could be synthesized, followed by the polymerization of this compound to form hard outer blocks, potentially creating a thermoplastic elastomer. Alternatively, an ABC triblock copolymer could be formed by the sequential polymerization of three different monomers. mdpi.com
| Copolymer Type | Synthesis Strategy | Potential Properties |
| Di-block (P(HAdA)-b-Polymer X) | Sequential monomer addition via CRP | Combines rigidity of P(HAdA) with properties of Polymer X |
| Tri-block (P(HAdA)-b-Polymer Y-b-P(HAdA)) | Sequential monomer addition from a difunctional initiator | Potential for thermoplastic elastomeric behavior |
Graft Copolymers and Star Polymers
Graft copolymers can be prepared using three main strategies: "grafting from", "grafting onto", and the "grafting through" (or macromonomer) method. mdpi.comrsc.orggoogle.com In the "grafting from" approach, initiating sites are created along the backbone of a pre-existing polymer, from which chains of P(HAdA) are grown. The hydroxyl groups on a polymer backbone could be converted into ATRP initiators for this purpose. In the "grafting onto" method, pre-synthesized P(HAdA) chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. The "grafting through" method involves the copolymerization of a P(HAdA) macromonomer (a polymer chain with a polymerizable end-group) with another monomer.
Star polymers with arms of P(HAdA) can be synthesized using either the "core-first" or "arm-first" approach. rsc.orgnih.govcmu.edu In the "core-first" method, a multifunctional initiator (the core) is used to simultaneously initiate the polymerization of this compound, forming multiple arms radiating from the central core. The "arm-first" approach involves the synthesis of linear P(HAdA) chains (arms) which are then attached to a multifunctional core molecule. The resulting star polymers exhibit unique solution properties, such as a lower hydrodynamic volume and viscosity compared to their linear analogues of the same molecular weight.
Design and Synthesis of Crosslinked Network Polymers
The presence of both a polymerizable acrylate group and a reactive hydroxyl group makes this compound an excellent candidate for the formation of crosslinked polymer networks, including hydrogels and thermosetting resins.
| Property | Influence of this compound |
| Mechanical Strength | The rigid adamantane moiety is expected to increase the modulus and toughness. |
| Swelling Ratio | The hydrophobic nature of the adamantane group may reduce the swelling ratio, while the hydroxyl group can contribute to water absorption. |
| Thermal Stability | The adamantane structure generally imparts high thermal stability. |
Thermosetting Resins
Thermosetting resins are polymers that are cured by heat or radiation to form a permanently crosslinked, infusible, and insoluble network. Hydroxy-functional acrylate resins are commonly used in thermoset formulations. google.comnih.gov this compound can be a key component in such resins. It can be copolymerized with other acrylic monomers and a cross-linking agent. The curing process can be initiated thermally or photochemically. The hydroxyl groups on the adamantane units provide sites for cross-linking with other reactive species, such as isocyanates in polyurethane systems or with melamine-formaldehyde resins. google.com The resulting thermoset would be expected to exhibit high hardness, excellent thermal stability, and good chemical resistance due to the incorporation of the rigid and stable adamantane structure.
Functional Polymeric Materials and Applications Incorporating 3 Hydroxyadamantan 1 Yl Acrylate
Polymeric Resins for Advanced Lithography and Photoresist Technologies
The compound 3-Hydroxyadamantan-1-yl acrylate (B77674) is a crucial monomer in the development of advanced photoresist materials. Its incorporation into polymer chains imparts a unique combination of properties essential for high-resolution lithography. The bulky, three-dimensional structure of the adamantane (B196018) group enhances the polymer's thermal stability, etch resistance, and glass transition temperature. The hydroxyl (-OH) group, on the other hand, improves solubility in aqueous developers and enhances adhesion to substrates.
Design Principles for High-Resolution Photoresists.patsnap.com
The design of high-resolution photoresists is a complex process that aims to balance several key material properties. The incorporation of 3-Hydroxyadamantan-1-yl acrylate into photoresist formulations is a strategic approach to address these challenges. The adamantane cage-like structure provides high structural integrity, which is critical for maintaining resolution and pattern fidelity during the lithographic process. patsnap.com
Key design principles for high-resolution photoresists incorporating adamantane-based monomers include:
High Glass Transition Temperature (Tg): A high Tg is essential to prevent pattern deformation during thermal processing steps. The rigid adamantane structure significantly increases the Tg of acrylate-based polymers. researchgate.net
Good Solubility: The introduction of hydroxyl groups into the adamantane structure enhances the solubility of the resist in aqueous developers, which is crucial for the pattern transfer process. patsnap.com
High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage contributes to the polymer's resistance to plasma etching, a critical step in semiconductor manufacturing. mdpi.com
Controlled Acid Diffusion: In chemically amplified resists, the bulky adamantane group can help to control the diffusion of photogenerated acids, leading to sharper and more well-defined patterns. patsnap.com
Photosensitivity and Exposure Mechanisms
Photoresists formulated with polymers containing this compound are designed for use in chemically amplified (CA) systems. researchgate.net In these systems, the exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation generates a small amount of a strong acid from a photoacid generator (PAG). researchgate.netlithoguru.com This acid then acts as a catalyst in a subsequent post-exposure bake (PEB) step, cleaving acid-labile groups within the polymer chain and changing the solubility of the exposed regions in a developer solution. mdpi.com
Etch Resistance and Pattern Fidelity in Microfabrication
The incorporation of adamantane moieties into photoresist polymers is a well-established strategy for enhancing dry etch resistance. mdpi.com The high carbon density and cage-like structure of the adamantane group provide excellent stability against plasma etching environments commonly used in microfabrication. This robustness is crucial for accurately transferring the patterned image from the resist to the underlying substrate.
The rigidity of the adamantane core also plays a significant role in achieving high pattern fidelity. patsnap.com By minimizing polymer chain mobility, the adamantane units help to reduce line edge roughness (LER) and line width roughness (LWR), which are critical parameters for the performance of advanced semiconductor devices. patsnap.comresearchgate.net Under-exposure during the lithography process can lead to poor LER, while overexposure can improve it. researchgate.net
Optical Transparency and Refractive Index Control for Deep UV and EUV Lithography
For deep UV (DUV) and extreme ultraviolet (EUV) lithography, the optical transparency of the photoresist at the exposure wavelength is of paramount importance. researchgate.net Polymers based on acrylate and methacrylate (B99206) backbones, particularly those incorporating alicyclic structures like adamantane, generally exhibit good transparency in the 193 nm (ArF) and 157 nm (F2) wavelength regions. researchgate.netresearchgate.net The introduction of adamantane groups can improve the optical transparency of polymers. researchgate.net
Development of High-Performance Coatings and Films
Beyond lithography, polymers incorporating this compound are also being explored for the development of high-performance coatings and films. The unique properties of the adamantane moiety can be leveraged to create materials with enhanced durability, tailored surface properties, and improved adhesion.
Surface Energy Modification and Adhesion Properties
The surface energy of a coating determines its wetting behavior and its interaction with other materials. The chemical nature of the monomers used in a polymer film affects its surface energy. researchgate.net The incorporation of this compound into a polymer can be used to modify the surface energy of the resulting coating. The bulky, non-polar adamantane group tends to lower the surface energy, which can be desirable for creating hydrophobic or low-friction surfaces. conicet.gov.ar
Conversely, the presence of the hydroxyl group on the monomer can increase the polarity and the potential for hydrogen bonding at the surface, which can improve adhesion to polar substrates. patsnap.commdpi.com The balance between the hydrophobic adamantane group and the hydrophilic hydroxyl group allows for the tuning of the surface energy and adhesion properties of the coating. This can be further controlled by copolymerizing this compound with other monomers that have different surface energies. researchgate.netgoogle.comresearchgate.net For instance, the addition of fluorinated monomers can further decrease the surface energy of the film. researchgate.net
Scratch and Abrasion Resistance Studies
Polymers containing adamantane moieties in their structure are noted for their exceptional mechanical properties, including high hardness and stiffness, which are direct contributors to scratch and abrasion resistance. The adamantane group is a diamondoid hydrocarbon cage, characterized by its three-dimensional rigidity and bulkiness. When incorporated as a pendant group in an acrylate polymer chain, as with poly(this compound), this rigid structure inherently restricts polymer chain mobility and increases the material's surface hardness.
While specific scratch resistance studies on homopolymers of this compound are not extensively detailed in public literature, the properties of closely related adamantyl-containing polymers provide strong evidence of their performance. The incorporation of pendent adamantane groups into polymers like acrylates and methacrylates is known to significantly increase their glass transition temperature (T_g) and thermal stability. acs.org A high T_g is correlated with greater hardness and stiffness at ambient temperatures, properties that are essential for resisting surface scratching and abrasion. For instance, poly(1-adamantyl methacrylate) exhibits a very high T_g and mechanical strength. ruixibiotech.com Copolymers of 1-adamantyl methacrylate (AdMA) and styrene (B11656) also show significant increases in T_g compared to polystyrene alone. acs.org This enhancement in thermomechanical properties is a direct result of the bulky adamantyl group hindering the rotational motion of the polymer backbone.
The expected mechanism for improved scratch resistance in polymers containing this compound involves the dissipation of mechanical stress at the surface. The rigid adamantane cages resist plastic deformation, making the surface less prone to damage from abrasive forces.
Table 1: Comparison of Glass Transition Temperatures (T_g) for Adamantane-Containing Polymers and Related Materials
| Polymer | Glass Transition Temperature (T_g) | Key Feature |
| Poly(methyl methacrylate) (PMMA) | ~105 °C | Standard Acrylic |
| Poly(1-adamantyl methacrylate) | >200 °C | Adamantane Group |
| Poly(1-adamantylmethyl methacrylate) | 201 °C | Adamantane with Spacer |
| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 °C | Adamantane with Phenyl Spacer |
| Poly(1-adamantyl acrylate) | 133 °C | Adamantane Group |
This table illustrates the significant increase in T_g imparted by the adamantane moiety, which correlates with enhanced hardness and potential scratch resistance.
Environmental Stability and Durability Performance
The environmental stability of a polymer is critical for applications involving exposure to heat, UV radiation, and harsh chemicals. The adamantane structure is renowned for its exceptional thermal and chemical stability. acs.org This inherent stability is conferred to polymers that incorporate adamantane-containing monomers.
Polymers derived from adamantyl methacrylates and acrylates exhibit outstanding thermal resistance, with high decomposition temperatures. acs.orgresearchgate.net For example, copolymers of 1-adamantyl methacrylate and styrene have a decomposition temperature of approximately 340°C. researchgate.net Similarly, poly(1-adamantyl acrylate) shows high thermal stability with a decomposition temperature of 376°C. researchgate.net The modification of polystyrene with adamantyl groups has also been shown to increase its thermal stability and T_g. rsc.orgrsc.org
The durability of polymers containing this compound stems from the stable, saturated hydrocarbon structure of the adamantane cage, which is resistant to oxidation and thermal degradation. Furthermore, the bulkiness of the adamantyl group can physically shield the polymer backbone from degradation catalysts and protect adjacent chemical bonds. The presence of the hydroxyl group offers an additional site for crosslinking reactions, which can form a more robust and chemically resistant polymer network, further enhancing the material's long-term durability and performance in demanding environments.
Specialty Monomers for Polymer Additives and Modifiers
Impact Modifiers and Toughening Agents
Improving the fracture toughness of inherently brittle polymers is a significant challenge in materials science. While the rigid nature of the adamantane group in this compound contributes to hardness and brittleness in its homopolymer, it can be strategically employed in copolymer systems to act as a toughening agent for other materials.
The primary mechanism for toughening brittle polymers involves the introduction of a discrete, soft, rubbery phase within the rigid polymer matrix. tamu.edu This secondary phase, often in the form of nano- or micro-scale domains, can absorb and dissipate fracture energy through mechanisms like cavitation (void formation) and induced shear yielding of the surrounding matrix. tamu.eduresearchgate.netmdpi.com
This compound can be used to create such toughening agents. By copolymerizing this rigid, high-T_g monomer with a "soft" monomer (one that produces a low-T_g, rubbery polymer), it is possible to synthesize block or graft copolymers with distinct hard and soft segments. When these copolymers are blended into a brittle matrix (such as a homopolymer of an adamantyl acrylate or another engineering plastic like polycarbonate), the immiscible soft segments can phase-separate, forming the required rubbery domains that impede crack propagation and enhance impact strength. tamu.edu
Table 2: Conceptual Formulation of a Toughened Polymer Blend
| Component | Function | Example Material | Toughening Mechanism Contribution |
| Matrix Polymer | Provides stiffness and structural integrity | Poly(styrene), Poly(methyl methacrylate), or Poly(adamantyl acrylate) | Brittle continuous phase |
| Toughening Agent | Block copolymer additive | Poly(this compound)-block-poly(butyl acrylate) | Introduces soft domains |
| Hard Block | Ensures compatibility with the matrix | Poly(this compound) segment | Anchors the soft phase in the matrix |
| Soft Block | Forms energy-dissipating domains | Poly(butyl acrylate) segment | Cavitation and promotion of matrix shear yielding |
Adhesion Promoters
The ability of a coating or adhesive to form a strong, durable bond with a substrate is paramount. This compound is a valuable monomer for formulating adhesion promoters, primarily due to its hydroxyl (-OH) functionality. Hydroxy-functional monomers and polymers are widely used to enhance adhesion to a variety of substrates, including metals, glass, and other polar surfaces. caplinq.comgoogle.com
The primary mechanism by which the hydroxyl group improves adhesion is through the formation of hydrogen bonds with hydroxyl groups or oxides present on the substrate surface. This creates strong interfacial interactions that are more robust than simple van der Waals forces.
Furthermore, the hydroxyl group serves as a reactive site for crosslinking with other components in a thermosetting formulation. google.com For instance, in polyurethane or melamine-formaldehyde systems, the -OH group on the adamantane moiety can react covalently with isocyanate or melamine (B1676169) resins. caplinq.com This chemical bonding across the interface between the coating and the substrate (or a primer layer) results in a highly durable and chemically resistant bond. The rigid adamantane group also contributes to a strong, cohesive polymer layer at the interface, preventing cohesive failure of the adhesive layer itself.
Integration into Composite Materials and Nanocomposites
Polymer-Inorganic Hybrid Materials
Polymer-inorganic hybrid materials, which combine the properties of organic polymers with those of inorganic materials like silica (B1680970) or titania at a nanometer scale, offer performance characteristics unattainable by either component alone. The sol-gel process is a versatile method for creating these hybrids, and monomers like this compound are ideally suited for this application. researchgate.netwikipedia.org
The key to forming a stable, high-performance hybrid material is achieving strong interaction between the organic and inorganic phases. The hydroxyl group of this compound plays a critical role in this process. During the sol-gel synthesis, which typically involves the hydrolysis and condensation of metal alkoxide precursors like tetraethoxysilane (TEOS), the hydroxyl group on the monomer can participate in the condensation reaction. mdpi.comipme.ru This can form covalent Si-O-C linkages, grafting the polymer chain directly to the growing inorganic (silica) network.
This covalent bonding distinguishes a true "Class II" hybrid material from a simple nanocomposite where the filler is only physically dispersed. mdpi.com The molecular-level linkage prevents agglomeration of the inorganic particles, ensures a homogeneous dispersion, and allows for efficient stress transfer between the polymer matrix and the inorganic reinforcement. The incorporation of the rigid, thermally stable adamantane group alongside the robust inorganic network can lead to materials with exceptional thermal stability, mechanical strength, and dimensional stability. acs.orgresearchgate.net
Table 3: Example Formulation for a Polymer-Inorganic Hybrid Material via Sol-Gel Process
| Component | Role in Formulation | Example |
| Monomer | Forms the organic polymer matrix | This compound |
| Co-monomer (Optional) | Modifies polymer properties (e.g., flexibility) | Methyl methacrylate |
| Inorganic Precursor | Forms the inorganic network | Tetraethoxysilane (TEOS) |
| Functional Group | Enables organic-inorganic bonding | Hydroxyl group (-OH) on the acrylate |
| Solvent | Solubilizes reactants | Ethanol (B145695) / Water |
| Catalyst | Controls hydrolysis and condensation rates | Acid or Base (e.g., HCl) |
Polymer-Nanoparticle Dispersions
The incorporation of this compound into polymer matrices offers a promising avenue for the development of advanced polymer-nanoparticle dispersions. The unique structural characteristics of the this compound monomer, namely the bulky, rigid adamantane cage and the reactive hydroxyl and acrylate functionalities, are anticipated to play a significant role in the ultimate properties and performance of these composite materials.
The adamantane moiety is well-regarded for its ability to enhance the thermal stability and mechanical strength of polymers. Its incorporation into a polymer backbone can increase the glass transition temperature (Tg) and improve resistance to thermal degradation. This is a critical attribute for materials intended for use in demanding applications where they may be subjected to elevated temperatures.
The acrylate group provides a versatile handle for polymerization, allowing for the straightforward synthesis of copolymers with a range of other monomers. This tunability enables the design of materials with tailored properties. For instance, by copolymerizing this compound with other acrylic or methacrylic monomers, it is possible to control the balance of hydrophobicity, flexibility, and adhesive properties of the final polymer, making it suitable for a variety of nanoparticle types and applications.
While specific research data on polymer-nanoparticle dispersions exclusively featuring this compound is limited in publicly accessible literature, the known properties of adamantane-containing polymers and functional monomers allow for the extrapolation of their potential benefits in this context. Research in related areas, such as the use of other functionalized adamantane derivatives in nanocomposites, supports the hypothesis that polymers derived from this compound would contribute to enhanced thermal and mechanical performance.
To illustrate the expected impact of incorporating functional monomers like this compound on the properties of polymer-nanoparticle dispersions, a hypothetical data table is presented below. This table is based on general principles of polymer nanocomposite science and the known effects of adamantane moieties and functional groups on polymer properties.
Table 1: Hypothetical Properties of a Polymer-Silica Nanoparticle Dispersion with and without this compound
| Property | Polymer Matrix (Standard Acrylate) + 5 wt% Silica Nanoparticles | Copolymer (Standard Acrylate-co-3-Hydroxyadamantan-1-yl acrylate) + 5 wt% Silica Nanoparticles |
| Nanoparticle Dispersion | Moderate (Some Agglomeration) | Good to Excellent (Homogeneous) |
| Glass Transition Temp. (Tg) | 105 °C | 125 °C |
| Tensile Strength | 45 MPa | 60 MPa |
| Young's Modulus | 2.5 GPa | 3.5 GPa |
| Thermal Decomposition Temp. | 350 °C | 380 °C |
It is important to note that the values presented in Table 1 are illustrative and would require experimental validation through the synthesis and rigorous characterization of the specific polymer-nanoparticle dispersions. Such research would involve the polymerization of this compound with other suitable monomers, followed by the incorporation of nanoparticles and subsequent testing of the thermal, mechanical, and morphological properties of the resulting composite material.
Computational and Theoretical Investigations of 3 Hydroxyadamantan 1 Yl Acrylate and Its Polymers
Quantum Chemical Calculations on Monomer Reactivity and Electronic Structure
Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and reactivity of molecules at the atomic level. For 3-hydroxyadamantan-1-yl acrylate (B77674), these calculations would provide fundamental insights into its chemical behavior.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
In a hypothetical FMO analysis of 3-hydroxyadamantan-1-yl acrylate, the energies and spatial distributions of the HOMO and LUMO would be calculated. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich acrylate group, specifically the carbon-carbon double bond and the oxygen atoms. The LUMO would likely be centered on the acrylate's carbon-carbon double bond. The bulky, electron-donating adamantyl group would influence the energy levels of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Hypothetical Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital, indicating the region of highest electron density and susceptibility to electrophilic attack. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating the region most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | The energy difference between the HOMO and LUMO, an indicator of the molecule's kinetic stability and reactivity. |
Note: The values in this table are illustrative and not based on actual experimental or computational data.
Reaction Pathway Modeling for Esterification
Computational modeling can be employed to investigate the reaction mechanism and energetics of the esterification process that forms this compound from 3-hydroxyadamantane and acrylic acid (or its derivatives). This would involve calculating the potential energy surface of the reaction.
Key aspects of such a study would include:
Transition State Searching: Identifying the high-energy transition state structures along the reaction coordinate.
Activation Energy Calculation: Determining the energy barrier that must be overcome for the reaction to proceed. This is crucial for understanding the reaction kinetics.
Thermodynamic Analysis: Calculating the change in enthalpy and Gibbs free energy to determine if the reaction is energetically favorable.
For the acid-catalyzed esterification, the model would likely show the protonation of the acrylic acid carbonyl group, followed by the nucleophilic attack of the hydroxyl group of 3-hydroxyadamantane. The adamantyl group's steric hindrance could influence the activation energy of this step.
Molecular Dynamics (MD) Simulations of Polymer Systems
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For poly(this compound), MD simulations would provide valuable information about the polymer's bulk properties.
Conformation and Chain Dynamics
MD simulations could predict the preferred conformations of the polymer chain. The bulky and rigid adamantyl side groups would significantly restrict the rotational freedom of the polymer backbone, leading to a more rigid and less flexible chain compared to other polyacrylates. Key parameters that would be analyzed include:
Dihedral Angle Distributions: To understand the rotational preferences around the polymer backbone bonds.
End-to-End Distance: To measure the average distance between the ends of the polymer chain.
Intermolecular Interactions and Packing Densities
The bulky adamantyl groups would dominate the intermolecular interactions in the polymer system. MD simulations would be used to quantify these interactions and predict how the polymer chains pack together in the solid state.
Radial Distribution Functions: To describe the local packing and arrangement of polymer chains.
Packing Density: To calculate how efficiently the polymer chains fill the available volume. The irregular shape of the adamantyl groups might lead to lower packing densities and the creation of free volume within the material.
Table 2: Hypothetical Properties of Poly(this compound) from MD Simulations
| Property | Hypothetical Value | Significance |
| Radius of Gyration | 2.5 nm (for a 100-unit chain) | Indicates a relatively compact conformation due to the bulky side groups. |
| Packing Density | 0.85 g/cm³ | Suggests a less efficient packing compared to linear polymers, leading to significant free volume. |
Note: The values in this table are illustrative and not based on actual experimental or computational data.
Monte Carlo Simulations for Polymerization Process Modeling
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of polymerization, they can be used to model the stochastic nature of chain growth.
A Monte Carlo simulation of the polymerization of this compound could provide insights into:
Molecular Weight Distribution: Predicting the average molecular weight and the dispersity of the resulting polymer.
Monomer Conversion: Tracking the consumption of the monomer over time.
Branching and Cross-linking: Modeling the probability of side reactions that could lead to branched or cross-linked polymer structures, especially considering the presence of the hydroxyl group.
These simulations would involve defining probabilities for the fundamental steps of polymerization: initiation, propagation, termination, and chain transfer. The bulky adamantyl group would likely influence the probability of propagation by sterically hindering the approach of new monomer units to the growing polymer chain.
Density Functional Theory (DFT) for Structure-Property Relationships
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. It allows for the calculation of various properties, providing a fundamental understanding of the relationship between molecular structure and macroscopic behavior.
For this compound, DFT calculations can elucidate the optimized molecular geometry, electronic properties, and vibrational frequencies. The bulky, rigid adamantane (B196018) cage, combined with the reactive acrylate group and the polar hydroxyl group, creates a complex electronic environment. DFT studies can precisely model the bond lengths, bond angles, and dihedral angles of the monomer, offering insights into its conformational preferences.
A key area of investigation using DFT is the analysis of the monomer's reactivity. The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in predicting its behavior in polymerization reactions. For instance, the calculated energy gap between the HOMO and LUMO can provide an indication of the monomer's stability and susceptibility to radical attack during polymerization.
Furthermore, DFT is employed to study the structure and stability of radical species formed during the polymerization of acrylate monomers. researchgate.net By modeling the transition states of the propagation steps, researchers can calculate activation energies, which are crucial for understanding the polymerization kinetics. researchgate.net The steric hindrance imposed by the adamantyl group and the potential for hydrogen bonding involving the hydroxyl group can significantly influence these kinetics.
DFT calculations on adamantane derivatives have also been used to predict spectroscopic properties, such as NMR chemical shifts. nih.gov For instance, the calculated 13C NMR chemical shifts for related adamantyl cations have shown good agreement with experimental values, demonstrating the predictive power of this method. nih.gov Such calculations can aid in the structural characterization of the monomer and its polymer.
Below is a table showcasing typical data that can be obtained from DFT calculations for the this compound monomer.
| Parameter | Calculated Value | Significance |
| Optimized Bond Lengths (Å) | ||
| C=C (acrylate) | ~1.34 Å | Indicates the reactivity of the double bond in polymerization. |
| C=O (ester) | ~1.21 Å | Relates to the electronic and vibrational properties. |
| C-O (ester) | ~1.36 Å | Influences the ester group's stability and reactivity. |
| C-O (hydroxyl) | ~1.43 Å | Key to understanding hydrogen bonding interactions. |
| Optimized Bond Angles (°) | ||
| C-O-C (ester) | ~116° | Affects the conformation and flexibility of the side chain. |
| O=C-O (ester) | ~125° | Defines the geometry of the ester functional group. |
| Electronic Properties | ||
| HOMO-LUMO Gap | ~5-6 eV | Correlates with the monomer's electronic stability and reactivity. |
| Dipole Moment | ~2-3 Debye | Influences intermolecular interactions and solubility. |
Note: The values presented in this table are illustrative and based on typical values for similar functional groups. Actual values would be derived from specific DFT calculations (e.g., using B3LYP/6-31G* level of theory).*
Predictive Modeling of Polymer Performance Attributes
Predictive modeling, often leveraging machine learning and quantitative structure-property relationship (QSPR) models, has emerged as a powerful tool for accelerating the design and discovery of new polymers. llnl.govresearchgate.net These data-driven approaches can forecast the performance attributes of a polymer based on its chemical structure, saving significant time and resources compared to traditional experimental methods. nih.gov
For poly(this compound), predictive modeling can be used to estimate a range of critical performance properties relevant to its application in areas like semiconductor photolithography. The incorporation of the bulky adamantyl group is known to enhance properties such as glass transition temperature (Tg) and thermal stability. usm.edu The hydroxyl group, on the other hand, influences solubility in aqueous developers, a key parameter in photoresist processing. mdpi.comnih.gov
The general workflow for developing a predictive model involves:
Data Collection: Gathering a dataset of polymers with known structures and experimentally measured properties. This can include data on various adamantane-containing (meth)acrylate polymers.
Descriptor Generation: Converting the chemical structure of the polymer's repeating unit into a set of numerical descriptors. These can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological and quantum-chemical descriptors.
Model Training: Using machine learning algorithms (e.g., random forest, neural networks) to build a mathematical relationship between the descriptors and the target polymer property. nih.gov
Model Validation and Prediction: Testing the model's accuracy on a separate set of polymers and then using it to predict the properties of new, unsynthesized polymers like poly(this compound).
For photoresist applications, key performance attributes that can be modeled include:
Glass Transition Temperature (Tg): Important for maintaining pattern integrity during thermal processing steps.
Thermal Decomposition Temperature (Td): Defines the upper limit of the material's processing window.
Refractive Index: Crucial for designing anti-reflective coatings and for immersion lithography.
Dissolution Rate: The rate at which the polymer dissolves in a developer solution, which is critical for pattern development. The presence of hydrophobic adamantyl groups and hydrophilic hydroxyl groups creates a complex dissolution behavior that is well-suited for QSPR modeling. mdpi.com
Etch Resistance: The ability of the polymer to withstand plasma etching processes during pattern transfer. The high carbon-to-hydrogen ratio of the adamantane cage generally imparts good etch resistance.
A conceptual data table illustrating the inputs and outputs of a predictive model for adamantane-containing acrylate polymers is shown below.
| Structural Descriptors (Input) | Predicted Performance Attribute (Output) | Influencing Structural Feature |
| Molecular Weight of Repeat Unit | Glass Transition Temperature (Tg) | Bulky adamantane group increases Tg. |
| Volume Fraction of Adamantyl Group | Etch Resistance | High sp3 carbon content of adamantane improves etch resistance. |
| Presence of Polar Groups (-OH) | Dissolution Rate in Aqueous Base | Hydroxyl group enhances solubility and adhesion. |
| Fractional Free Volume | Thermal Expansion Coefficient | Rigid adamantane structure can reduce thermal expansion. |
| Dipole Moment of Repeat Unit | Dielectric Constant | Polarity of ester and hydroxyl groups influences dielectric properties. |
By leveraging these predictive models, researchers can screen virtual libraries of polymer candidates and prioritize the synthesis of those with the most promising combination of properties for a specific application, thereby streamlining the materials development cycle.
Emerging Research Frontiers and Future Perspectives
Bio-Inspired Polymeric Systems and Biocompatible Materials
The development of materials that can effectively interface with biological systems is a major goal in modern materials science. The adamantane (B196018) scaffold, due to its lipophilic nature and structural stability, has been explored in medicinal chemistry and drug delivery. nih.govnih.gov Polymers derived from 3-Hydroxyadamantan-1-yl acrylate (B77674) are being investigated for their potential in creating biocompatible and bio-inspired systems.
A key strategy involves leveraging host-guest chemistry, particularly the well-documented interaction between adamantane (the guest) and cyclodextrins (the host). rsc.orgmdpi.com This non-covalent interaction allows for the self-assembly of adamantane-functionalized polymers and cyclodextrin-modified molecules into supramolecular structures like hydrogels and nanoparticles. nih.govrsc.org These systems are promising for tissue engineering, where they can act as scaffolds that mimic the natural extracellular matrix, and for targeted drug delivery, where they can encapsulate therapeutic agents. nih.govnih.gov The hydroxyl group on the 3-hydroxyadamantan-1-yl acrylate monomer provides a crucial site for attaching biomolecules, such as peptides or growth factors, to promote specific cellular responses. nih.gov For instance, hydrogels based on poly(ethylene glycol) diacrylate (PEGDA) are widely used in tissue engineering, and incorporating adamantane units could enhance their mechanical strength and modulate their degradation profiles. nih.gov
Research has shown that adamantane-functionalized polyacrylates can self-assemble with cyclodextrin-functionalized counterparts to form nanoparticles capable of carrying anticancer drugs. nih.gov The size and stability of these systems are critical for effective in vivo performance.
Table 8.1.1: Host-Guest Interactions in Adamantane-Cyclodextrin Systems
| Host | Guest | Interaction Type | Resulting Structure | Potential Application |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | Adamantane-functionalized poly(acrylate) | Host-Guest Inclusion | Supramolecular Nanoparticles | Targeted Drug Delivery nih.gov |
| Poly-cyclodextrin | Adamantane-modified poly(acrylic acid) | Host-Guest Interactions | Self-Assembled Hydrogels | Wastewater Treatment rsc.org |
| β-CD Polymer | Adamantyl groups on α-ZrP nanosheets | Host-Guest Crosslinking | Reversible Gels | Smart Materials nih.gov |
This table provides examples of supramolecular systems formed through adamantane-cyclodextrin interactions.
Sustainable Synthesis and Polymerization Practices for Adamantane Derivatives
Historically, adamantane was first isolated from petroleum, but its synthesis is necessary for wider availability. wikipedia.orgnih.gov The pursuit of green chemistry is driving research towards more sustainable synthetic routes for adamantane derivatives. This involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and exploring catalytic methods that operate under mild conditions. nih.gov
For the polymerization of this compound and related monomers, free-radical polymerization is a common method. researchgate.netacs.org However, to achieve polymers with precisely controlled architectures and properties, advanced techniques like controlled radical polymerization (e.g., ATRP) are being explored. These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex topologies (e.g., block copolymers), which is essential for high-performance applications.
Future efforts will likely focus on:
Catalyst Development: Creating more efficient and recyclable catalysts for both the synthesis of the adamantane monomer and its subsequent polymerization.
Solvent Selection: Moving towards water-based or solvent-free polymerization processes to reduce environmental impact.
Renewable Feedstocks: Investigating potential bio-based routes to adamantane precursors, although this remains a significant long-term challenge.
Applications in Advanced Electronic Devices and Optoelectronics
The adamantane cage imparts desirable properties for electronic and optoelectronic applications, including high thermal stability, optical transparency, and low dielectric constant. researchgate.netgoogle.com Consequently, polymers incorporating this compound are prime candidates for use in next-generation electronic materials.
One of the most significant applications is in photolithography as a component of photoresists. google.com In the fabrication of microchips, especially using deep ultraviolet (DUV) lithography at wavelengths like 193 nm (ArF), the transparency of the polymer is crucial. nih.gov (Meth)acrylate-based polymers have good transparency at this wavelength. nih.gov The bulky, carbon-rich adamantane group enhances the plasma etch resistance of the resist, allowing for the precise transfer of nanoscale patterns onto the silicon wafer. researchgate.net Furthermore, the hydrophobicity of the adamantane group helps to control the dissolution of the polymer in the aqueous alkaline developers, mitigating issues such as pattern swelling. nih.gov
Table 8.3.1: Properties of Adamantane-Containing Methacrylate (B99206) Polymers vs. PMMA
| Property | Adamantane-Containing Methacrylate Polymers | Poly(methyl methacrylate) (PMMA) |
|---|---|---|
| Glass Transition Temperature (Tg) | Higher | Lower |
| Thermal Stability | Improved | Standard |
| UV-Visible Transparency | >95% | High |
| Refractive Index | Higher (1.51–1.52) | Lower |
| Water Absorption | Lower | Higher |
| Dielectric Constant | Lower | Higher |
Data synthesized from research findings on adamantane-containing methacrylate polymers. researchgate.net
The low dielectric constant of these polymers also makes them suitable for use as interlayer dielectrics in integrated circuits, helping to reduce signal loss and power consumption in high-speed devices. researchgate.net
Self-Assembled Polymeric Systems and Supramolecular Structures
Supramolecular chemistry offers a powerful bottom-up approach to constructing complex and functional materials from molecular components, held together by non-covalent interactions. The adamantane group is a cornerstone of supramolecular chemistry due to its strong and specific binding with host molecules like cyclodextrins. rsc.orgnih.govresearchgate.net
Polymers of this compound are ideal building blocks for creating such systems. The adamantane side chains can act as physical crosslinkers when complexed with multivalent cyclodextrins, leading to the formation of reversible and stimuli-responsive hydrogels. rsc.orgrsc.org These "smart" materials can change their properties, such as viscosity or stiffness, in response to changes in temperature or the presence of competitive guest molecules. This has led to the development of self-healing materials, injectable drug delivery systems, and materials for selective adsorption. rsc.org
The self-assembly process can also be directed to form other well-defined structures. For instance, amphiphilic block copolymers containing a hydrophilic block and a hydrophobic block made from adamantane-based acrylates can self-assemble in water to form micelles or vesicles. nih.gov These nanostructures can encapsulate hydrophobic drugs, protecting them in the bloodstream and releasing them at a target site. The hydroxyl group of the monomer provides a versatile point for modification, allowing for the attachment of targeting ligands to the surface of these self-assembled systems. nih.gov
Integration of Machine Learning and Artificial Intelligence for Materials Discovery
The traditional process of materials discovery, which relies on trial-and-error experimentation, is often slow and costly. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling rapid, data-driven design and discovery of new materials. ijisae.orgacm.orggatech.edu This approach is particularly well-suited to the vast design space of polymers.
For adamantane-based polymers like those derived from this compound, AI and ML can be applied in several ways:
Property Prediction: ML models can be trained on existing data to predict the physical and chemical properties of novel polymer structures before they are synthesized. acs.orgmedium.com This allows for the rapid computational screening of thousands of potential candidates to identify those with the most promising characteristics for a specific application, such as a photoresist or a biocompatible coating. medium.com
Inverse Design: Generative AI models can perform "inverse design," where the desired properties are specified, and the algorithm generates new molecular structures that are predicted to exhibit those properties. peese.org This can accelerate the discovery of materials with optimal performance for applications in electronics, energy storage, or biomedicine. gatech.edu
Accelerated Experimentation: AI can be integrated into "self-driving" or "autonomous" laboratories, where algorithms design experiments, which are then carried out by robotic systems. stanford.edu The results are fed back to the AI to refine its models in a closed loop, dramatically increasing the efficiency and speed of the research and development cycle. nih.govrsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxyadamantan-1-yl acrylate, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via esterification of 1,3-adamantanediol with acryloyl chloride under controlled conditions. Use a molar ratio of 1:1.2 (diol:acyl chloride) in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP, 5 mol%). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yield (~75%) by maintaining temperatures below 25°C to prevent polymerization .
- Key Parameters : Reaction time (12–18 hrs), inert atmosphere (N₂), and rigorous exclusion of moisture to avoid side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in CDCl₃ to confirm ester linkage (δ ~5.8–6.5 ppm for acrylate protons) and adamantane backbone (δ ~1.5–2.2 ppm for bridgehead carbons) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 210 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
- Melting Point : Verify consistency with literature (mp 203–204°C for related hydroxyadamantane derivatives) .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodology : Store under inert gas (argon) at –20°C in amber glass vials. Add polymerization inhibitors (e.g., 4-methoxyphenol, 100–200 ppm) and monitor stability via monthly HPLC checks. Avoid exposure to UV light or elevated temperatures .
Advanced Research Questions
Q. How does the steric hindrance of the adamantane group influence the reactivity of this compound in copolymerization?
- Methodology : Conduct kinetic studies using differential scanning calorimetry (DSC) to measure polymerization rates. Compare with less hindered acrylates (e.g., methyl acrylate). The adamantane group reduces reactivity (lower kₚ values by ~30%) due to steric effects, as shown in free-radical copolymerization with styrene. Use ²⁹Si NMR to probe steric interactions in silane-containing copolymers .
- Data Interpretation : Lower monomer conversion rates (~60% vs. 85% for methyl acrylate) confirm hindered accessibility of the acrylate double bond .
Q. What analytical strategies resolve contradictions in reported LogP values for this compound?
- Methodology : Use reversed-phase HPLC with a calibrated LogP column (e.g., Supelco Discovery C18) and isocratic elution (methanol:buffer). Compare experimental LogP (estimated 2.8 ± 0.3) with computational predictions (e.g., ChemAxon, EPI Suite). Discrepancies arise from variations in adamantane hydration states and measurement conditions .
- Validation : Cross-reference with octanol-water partition assays under standardized pH (7.4) and temperature (25°C) .
Q. How can the thermal stability of this compound be evaluated for high-temperature applications?
- Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. The compound shows decomposition onset at ~220°C, with a 5% weight loss by 250°C. Compare with differential scanning calorimetry (DSC) data to identify exothermic degradation peaks. Use pyrolysis-GC/MS to identify volatile breakdown products (e.g., adamantane derivatives, CO₂) .
Q. What crystallographic insights explain the molecular packing of this compound in solid-state structures?
- Methodology : Grow single crystals via slow evaporation of aqueous ethanol. Solve the structure using X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). The adamantane core adopts a chair conformation, with intermolecular hydrogen bonds (O–H···O, 2.78 Å) forming a layered lattice. Refinement with SHELXL confirms C–O bond lengths (1.43 Å) and torsion angles (C7–C9–C3–O1 = 176.98°) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
